(2E)-N-(3-Chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(3-Chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group and an imidazo[2,1-B][1,3]thiazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-Chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization and subsequent acylation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pH control, along with continuous monitoring of the reaction progress, ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-Chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Halogen atoms or other groups can be substituted to create new compounds with potentially useful properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
(2E)-N-(3-Chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-N-(3-Chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-Bromophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide
- (2E)-N-(3-Fluorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide
Uniqueness
Compared to similar compounds, (2E)-N-(3-Chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-B][1,3]thiazol-2(3H)-ylidene)acetamide offers unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10ClN3O2S |
---|---|
Molecular Weight |
307.76 g/mol |
IUPAC Name |
(2E)-N-(3-chlorophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-8-2-1-3-9(6-8)16-11(18)7-10-12(19)17-5-4-15-13(17)20-10/h1-3,6-7H,4-5H2,(H,16,18)/b10-7+ |
InChI Key |
DVQGXBXVKOWLLL-JXMROGBWSA-N |
Isomeric SMILES |
C1CN2C(=O)/C(=C\C(=O)NC3=CC(=CC=C3)Cl)/SC2=N1 |
Canonical SMILES |
C1CN2C(=O)C(=CC(=O)NC3=CC(=CC=C3)Cl)SC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.